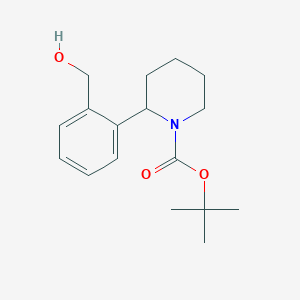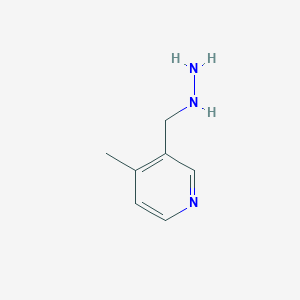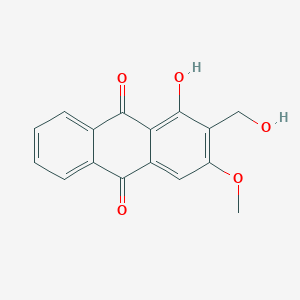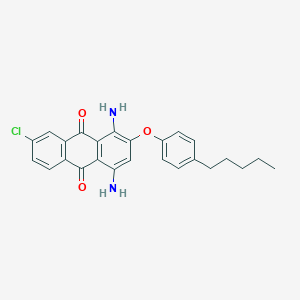
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound has unique properties due to the presence of amino and hydroxyhexyl groups, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1 and 4 positions.
Etherification: The hydroxyhexyl group is introduced through an etherification reaction, where a hydroxyhexyl halide reacts with the anthraquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The reactions are typically conducted in the presence of catalysts and solvents to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyhexyl groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
科学研究应用
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyhexyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative without amino or hydroxyhexyl groups.
2,6-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.
Uniqueness
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is unique due to the specific positioning of its amino and hydroxyhexyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
95618-39-6 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1,4-diamino-2-(6-hydroxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c21-14-11-15(26-10-6-2-1-5-9-23)18(22)17-16(14)19(24)12-7-3-4-8-13(12)20(17)25/h3-4,7-8,11,23H,1-2,5-6,9-10,21-22H2 |
InChI 键 |
ACQGJGXKGUYTHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





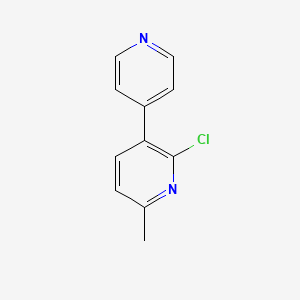
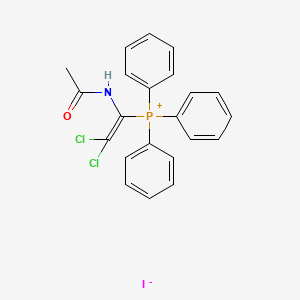
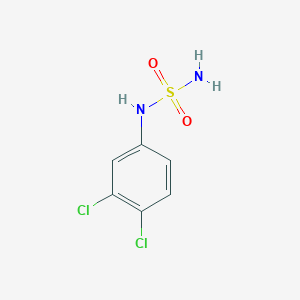
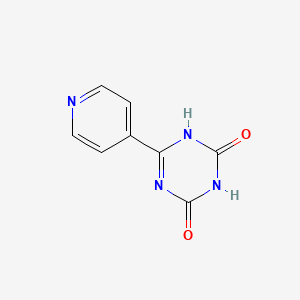
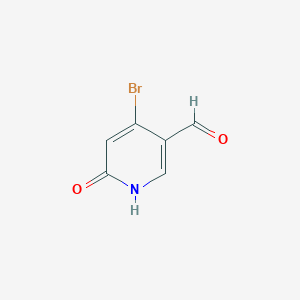
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
